molecular formula C14H16ClF3N2O3 B11494044 Ethyl 2-(4-chloroanilino)-3,3,3-trifluoro-2-propionamidopropionate

Ethyl 2-(4-chloroanilino)-3,3,3-trifluoro-2-propionamidopropionate

Cat. No.: B11494044
M. Wt: 352.73 g/mol
InChI Key: LROHFAIXYFIIBT-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a trifluoromethyl group, a chlorophenyl group, and an ethyl ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with ethyl 3,3,3-trifluoropyruvate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and verify the product’s quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE can be compared with other similar compounds, such as:

    4-Chloroaniline derivatives: These compounds share the chlorophenyl group and exhibit similar reactivity in substitution reactions.

    Trifluoromethyl compounds: Compounds with trifluoromethyl groups often have enhanced stability and lipophilicity, making them valuable in medicinal chemistry.

    Ethyl esters: Ethyl esters are commonly used in organic synthesis and can undergo similar hydrolysis and esterification reactions.

The uniqueness of ETHYL 2-[(4-CHLOROPHENYL)AMINO]-3,3,3-TRIFLUORO-2-PROPANAMIDOPROPANOATE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16ClF3N2O3

Molecular Weight

352.73 g/mol

IUPAC Name

ethyl 2-(4-chloroanilino)-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H16ClF3N2O3/c1-3-11(21)20-13(14(16,17)18,12(22)23-4-2)19-10-7-5-9(15)6-8-10/h5-8,19H,3-4H2,1-2H3,(H,20,21)

InChI Key

LROHFAIXYFIIBT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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